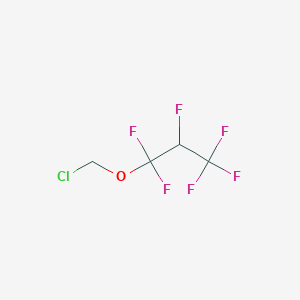
Phenylmethanediol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethanediol and propanoic acid are two distinct organic compounds. . Both compounds have unique properties and applications in various fields.
Méthodes De Préparation
Phenylmethanediol
Phenylmethanediol is typically synthesized as a short-lived intermediate in the oxidation of toluene and benzaldehyde or the reduction of benzoic acid . The reaction conditions often involve the use of specific oxidizing or reducing agents under controlled environments.
Propanoic Acid
Propanoic acid can be industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . Another method involves the selective oxidation of 1-propanol using heteropolyoxometalates as catalysts with hydrogen peroxide as the oxidant .
Analyse Des Réactions Chimiques
Phenylmethanediol
Phenylmethanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzaldehyde or benzoic acid.
Reduction: It can be reduced to benzyl alcohol.
Propanoic Acid
Propanoic acid participates in several types of reactions:
Oxidation: It can be further oxidized to carbon dioxide and water.
Reduction: It can be reduced to 1-propanol.
Substitution: It can react with alcohols to form esters.
Neutralization: It reacts with bases to form propionates.
Applications De Recherche Scientifique
Phenylmethanediol
Phenylmethanediol is primarily used in research related to its role as an intermediate in various chemical reactions. Its short-lived nature makes it a subject of interest in studies involving reaction mechanisms and kinetics .
Propanoic Acid
Propanoic acid has a wide range of applications:
Chemistry: Used as a preservative and flavoring agent in food.
Biology: Studied for its role in metabolic pathways.
Medicine: Used in the formulation of certain pharmaceuticals.
Industry: Employed in the production of herbicides, polymers, and perfumes.
Mécanisme D'action
Phenylmethanediol
Phenylmethanediol acts as an intermediate in oxidation and reduction reactions. Its mechanism involves the transfer of electrons and protons, leading to the formation of benzaldehyde or benzyl alcohol .
Propanoic Acid
Propanoic acid exerts its effects through its role as a metabolic intermediate in the citric acid cycle. It is metabolized to propionyl-CoA, which enters the citric acid cycle and is further converted to succinyl-CoA .
Comparaison Avec Des Composés Similaires
Phenylmethanediol
Similar compounds include benzyl alcohol and benzaldehyde. Phenylmethanediol is unique due to its geminal diol structure and its role as a short-lived intermediate .
Propanoic Acid
Similar compounds include acetic acid and butanoic acid. Propanoic acid is unique due to its specific metabolic pathways and its applications as a preservative and flavoring agent .
Conclusion
Phenylmethanediol and propanoic acid are two distinct compounds with unique properties and applications. Phenylmethanediol is primarily used in research as an intermediate, while propanoic acid has a wide range of applications in chemistry, biology, medicine, and industry. Understanding their preparation methods, chemical reactions, and mechanisms of action provides valuable insights into their roles in various fields.
Propriétés
Numéro CAS |
55696-47-4 |
|---|---|
Formule moléculaire |
C13H20O6 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
phenylmethanediol;propanoic acid |
InChI |
InChI=1S/C7H8O2.2C3H6O2/c8-7(9)6-4-2-1-3-5-6;2*1-2-3(4)5/h1-5,7-9H;2*2H2,1H3,(H,4,5) |
Clé InChI |
LBAIJQSCNFNWBH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CCC(=O)O.C1=CC=C(C=C1)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


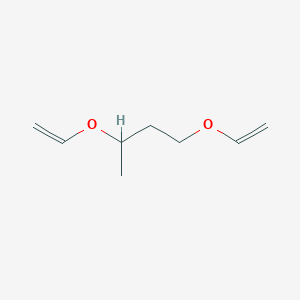
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
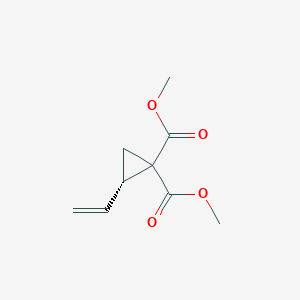
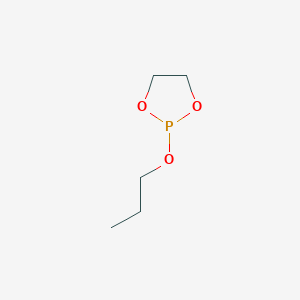
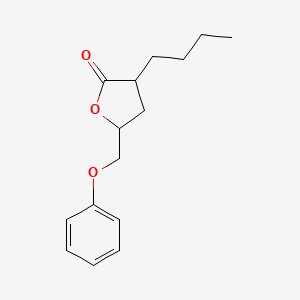

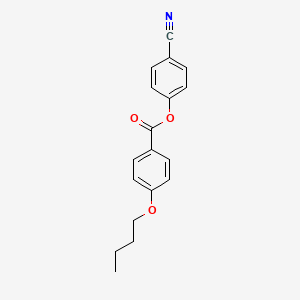
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
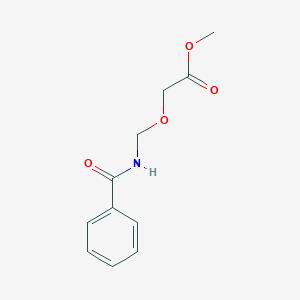
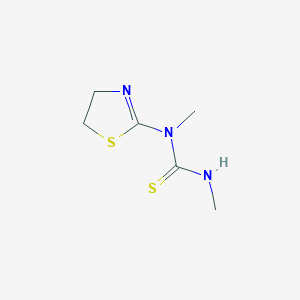
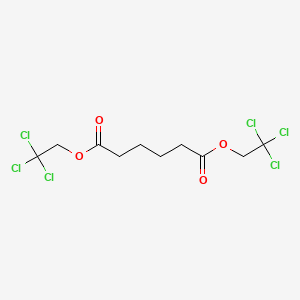
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
